2,4-Dichloropyrimidine

Catalog No.
S603658
CAS No.
3934-20-1
M.F
C4H2Cl2N2
M. Wt
148.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloropyrimidine

CAS Number

3934-20-1

Product Name

2,4-Dichloropyrimidine

IUPAC Name

2,4-dichloropyrimidine

Molecular Formula

C4H2Cl2N2

Molecular Weight

148.98 g/mol

InChI

InChI=1S/C4H2Cl2N2/c5-3-1-2-7-4(6)8-3/h1-2H

InChI Key

BTTNYQZNBZNDOR-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1Cl)Cl

Synonyms

2-Chloropyrimidin-4-yl Chloride; NSC 20212; NSC 37531; NSC 49119;

Canonical SMILES

C1=CN=C(N=C1Cl)Cl

Synthesis of Complex Molecules:

2,4-Dichloropyrimidine serves as a valuable building block in organic synthesis, particularly for the creation of more complex molecules. Its unique chemical properties, including the presence of two reactive chlorine atoms at specific positions (2 and 4), allow for efficient coupling reactions with various other molecules. This property has been utilized in the synthesis of various medicinally important compounds, such as 4-aryl-5-pyrimidinylimidazoles, which are a class of heterocyclic compounds with potential therapeutic applications [].

Regioselective Double Suzuki Coupling:

2,4-Dichloropyrimidine demonstrates efficient reactivity in a specific type of organic reaction known as the double Suzuki coupling. This reaction involves the coupling of two organic fragments (aryl or vinyl groups) onto the pyrimidine ring, specifically at the positions adjacent to the chlorine atoms (positions 2 and 4) []. This reaction is particularly valuable due to its high regioselectivity, meaning it selectively occurs at the desired positions on the molecule, leading to a more predictable and efficient synthesis.

2,4-Dichloropyrimidine is a heterocyclic organic compound featuring a pyrimidine ring with two chlorine atoms located at the 2 and 4 positions. Its molecular formula is C₄H₂Cl₂N₂, and it is characterized by a pale yellow liquid state at room temperature. This compound is notable for its reactivity due to the presence of electron-withdrawing chlorine atoms, which enhance its electrophilic character. It commonly appears in various chemical syntheses and has implications in medicinal chemistry due to its biological activity.

  • Suzuki Coupling: This compound undergoes regioselective double Suzuki coupling, allowing for efficient synthesis of diarylated pyrimidines. The choice of solvent is critical, with alcoholic mixtures enhancing reactivity compared to polar aprotic solvents .
  • Amination Reactions: The compound reacts with amines in nucleophilic substitution reactions, leading to the formation of substituted pyrimidines. For instance, reactions with aliphatic amines are typically facilitated using lithium hexamethyldisilazide as a base and palladium catalysts .
  • Interconversion Reactions: It can also participate in transformations such as the conversion from pyrimidine to pyridine derivatives through reactions with ketone enolates .

2,4-Dichloropyrimidine exhibits notable biological activities. It has been identified as a human skin sensitizer, indicating potential allergenic effects upon exposure . Additionally, its derivatives have been explored for their pharmacological properties, particularly in the development of new therapeutic agents targeting various diseases.

Several synthesis methods for 2,4-dichloropyrimidine have been reported:

  • Halogenation of Pyrimidine Derivatives: The compound can be synthesized via halogenation reactions of pyrimidine derivatives using chlorine gas or other chlorinating agents.
  • Regioselective Coupling Reactions: As mentioned earlier, the one-pot double Suzuki coupling method allows for the efficient synthesis of 2,4-dichloropyrimidine from readily available starting materials under controlled conditions .

2,4-Dichloropyrimidine finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds and agrochemicals.
  • Material Science: The compound is used in the development of polymers and other materials due to its unique chemical properties.
  • Research: It is frequently employed in academic and industrial research for studying reaction mechanisms and developing new synthetic methodologies.

Studies on interaction mechanisms involving 2,4-dichloropyrimidine reveal its capacity to engage in nucleophilic substitution reactions. The regioselectivity observed in these interactions is influenced by substituents at different positions on the pyrimidine ring. For example, when electron-withdrawing groups are present at position 5, substitution at position 4 is favored . Additionally, interactions with various amines yield different regioisomers depending on steric and electronic factors.

Several compounds share structural similarities with 2,4-dichloropyrimidine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-ChloropyrimidineOne chlorine atom at position 2Less reactive than dichloro derivatives
4-ChloropyrimidineOne chlorine atom at position 4Similar reactivity profile
2,6-DichloropyrimidineChlorine atoms at positions 2 and 6Different regioselectivity in reactions
2,4-DifluoropyrimidineFluorine atoms instead of chlorineHigher stability due to fluorine's electronegativity

The uniqueness of 2,4-dichloropyrimidine lies in its specific reactivity patterns and the ability to undergo regioselective reactions that are not as prominent in other similar compounds. Its dual chlorine substituents enhance its electrophilic nature compared to other halogenated pyrimidines.

XLogP3

2.1

UNII

YV96122OCD

GHS Hazard Statements

Aggregated GHS information provided by 82 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (92.68%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3934-20-1

General Manufacturing Information

Pyrimidine, 2,4-dichloro-: INACTIVE

Dates

Modify: 2023-08-15
Ulf Peters, Joseph Cherian, Jeffrey H. Kim, Benjamin H. Kwok & Tarun M. Kapoor Probing cell division phenotype space and Polo-like kinase functions using small molecule inhibitors Nature Chemical Biology, doi: 10.1038/nchembio826, published online 1 October 2006 http://www.nature.com/naturechemicalbiology
Ghiazza et al. Deaminative chlorination of aminoheterocycles. Nature Chemistry, DOI: 10.1038/s41557-021-00812-0, published online 16 December 2021

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